molecular formula C12H24N3O4P B1293928 Trimorpholinophosphine oxide CAS No. 4441-12-7

Trimorpholinophosphine oxide

Cat. No.: B1293928
CAS No.: 4441-12-7
M. Wt: 305.31 g/mol
InChI Key: WXMQHPKQCPCDQO-UHFFFAOYSA-N
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Description

Trimorpholinophosphine oxide, also known as tris(morpholino)phosphine oxide, is an organophosphorus compound with the molecular formula C12H24N3O4P. It is characterized by the presence of three morpholine rings attached to a central phosphorus atom, which is also bonded to an oxygen atom. This compound is notable for its applications in coordination chemistry and its role as a ligand in various chemical reactions.

Scientific Research Applications

Trimorpholinophosphine oxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: The compound’s coordination complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound derivatives in drug development.

    Industry: It is utilized in the synthesis of advanced materials and as a reagent in organic synthesis.

Safety and Hazards

TMPO may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation and remove all sources of ignition .

Future Directions

TMPO has been used in the field of perovskite light-emitting diodes (PeLEDs). It has been employed for passivating the uncoordinated Pb2+ cations, while an antisolvent treatment using chlorobenzene was implemented to further optimize the phase distribution based on the PPA2FAn–1PbnBr3n+1 perovskite film . This synergetic strategy effectively reduced the defect density and enhanced the energy transfer efficiency .

Relevant Papers

  • "Improving Green Perovskite Nanoplate Light-Emitting Diode Performance via Precision Passivation and Phase Distribution Management"
  • "The coordination chemistry of trimorpholinophosphine oxide"

Biochemical Analysis

Biochemical Properties

Trimorpholinophosphine oxide plays a significant role in biochemical reactions, particularly in coordination chemistry. It forms complexes with various metal ions, such as iron, where it coordinates through the oxygen atom . This compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed to form complexes with enzymes that are involved in oxidative phosphorylation, thereby affecting their catalytic efficiency .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a ligand, coordinating with metal ions and forming stable complexes. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the complex formed . This compound also influences gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance metabolic activity and improve oxidative stress response . At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative phosphorylation and energy production . It interacts with enzymes such as cytochrome c oxidase and ATP synthase, influencing their activity and, consequently, the overall metabolic flux . These interactions can lead to changes in metabolite levels and energy production within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been observed to accumulate in certain cellular compartments, such as the mitochondria, where it exerts its effects on metabolic enzymes . The localization and accumulation of this compound are influenced by its interactions with transport proteins and its physicochemical properties .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it interacts with key metabolic enzymes . Its subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . The activity and function of this compound are closely linked to its localization, as it exerts its effects on mitochondrial enzymes and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimorpholinophosphine oxide can be synthesized through the reaction of morpholine with phosphorus oxychloride (POCl3) in the presence of a solvent such as acetonitrile. The reaction typically proceeds as follows:

  • A solution of morpholine in dry acetonitrile is added to a solution of phosphorus oxychloride in the same solvent at a low temperature (around 0°C).
  • The mixture is stirred for several hours, during which the morpholine reacts with phosphorus oxychloride to form this compound.
  • The resulting product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trimorpholinophosphine oxide undergoes various chemical reactions, including:

    Oxidation: The phosphorus atom in this compound can be further oxidized to form higher oxidation state compounds.

    Substitution: The morpholine rings can be substituted with other nucleophiles under appropriate conditions.

    Coordination: this compound acts as a ligand, coordinating with metal ions to form complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

    Coordination: Metal salts such as iron(III) chloride or copper(II) nitrate are used to form coordination complexes.

Major Products:

    Oxidation: Higher oxidation state phosphorus compounds.

    Substitution: Substituted phosphine oxides with different functional groups.

    Coordination: Metal-ligand complexes with varying stoichiometries.

Mechanism of Action

The mechanism of action of trimorpholinophosphine oxide primarily involves its ability to act as a ligand, coordinating with metal ions through the oxygen and nitrogen atoms of the morpholine rings. This coordination can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity. The molecular targets and pathways involved depend on the specific metal-ligand complex formed and its intended application.

Comparison with Similar Compounds

Trimorpholinophosphine oxide can be compared with other organophosphorus compounds such as:

    Triphenylphosphine oxide: Unlike this compound, triphenylphosphine oxide has three phenyl groups attached to the phosphorus atom. It is widely used as a ligand and in organic synthesis.

    Tris(dimethylamino)phosphine oxide: This compound has three dimethylamino groups attached to the phosphorus atom and is used in similar applications as this compound.

    Tris(pyrrolidinyl)phosphine oxide: With three pyrrolidine rings, this compound is another example of a phosphine oxide used in coordination chemistry.

Uniqueness: this compound is unique due to the presence of morpholine rings, which provide distinct electronic and steric properties compared to other phosphine oxides. This uniqueness makes it valuable in forming specific metal-ligand complexes with tailored reactivity and stability.

Properties

IUPAC Name

4-dimorpholin-4-ylphosphorylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N3O4P/c16-20(13-1-7-17-8-2-13,14-3-9-18-10-4-14)15-5-11-19-12-6-15/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMQHPKQCPCDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1P(=O)(N2CCOCC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196159
Record name Trimorpholinophosphine oxide
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Molecular Weight

305.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4441-12-7
Record name Morpholine, 4,4′,4′′-phosphinylidynetris-
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Record name 4441-12-7
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Record name Trimorpholinophosphine oxide
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Record name TRIMORPHOLINOPHOSPHINE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Trimorpholinophosphine oxide interact with metal ions, and what structural features influence its coordination behavior?

A1: this compound acts as a ligand by coordinating to metal ions via its phosphoryl oxygen atom [, , ]. This coordination can lead to complexes with various geometries, including tetrahedral, square pyramidal, or octahedral, depending on the specific metal ion and other ligands present []. The morpholine rings provide steric bulk around the phosphorus center, which can influence the stability and geometry of the resulting metal complexes.

Q2: Are there any studies comparing the coordination behavior of this compound to other similar ligands?

A2: Yes, research suggests that the trifluoromethanesulfonate (CF3SO3-) ion displays similar coordination behavior to the perrhenate ion (ReO4-) when forming complexes with metal ions in the presence of this compound []. This comparison highlights how different anions can exhibit comparable coordinating tendencies in specific chemical environments. Further research exploring comparisons with other phosphoryl ligands could provide valuable insights into the specific properties of this compound.

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